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Cat. No.: B12380502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for SYHA1813, a

novel dual-target inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and

Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] The information presented herein is

compiled from peer-reviewed publications and publicly available clinical trial data, offering a

comprehensive resource for understanding the compound's mechanism of action, efficacy, and

pharmacokinetic profile.

Core Mechanism of Action
SYHA1813 is an indazolylnaphthamide-based compound designed to simultaneously inhibit

two key pathways in tumor progression: angiogenesis, driven by VEGF/VEGFR signaling, and

tumor-associated macrophage (TAM) infiltration and polarization, mediated by CSF1/CSF1R

signaling.[1][2] By targeting both these pathways, SYHA1813 aims to remodel the tumor

microenvironment, thereby impeding tumor growth, proliferation, and metastasis.[2][4]

Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models,

including glioblastoma, meningioma, and melanoma.[1][5][6]

Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical

studies of SYHA1813.
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Table 1: In Vitro Kinase Inhibitory Activity
Target IC50 (nmol/L) Reference

VEGFR-1 2.8 [2][7]

VEGFR-2 0.3 [2][7]

VEGFR-3 4.3 [2][7]

CSF1R 19.3 [2][7]

Table 2: In Vitro Cellular Activity
Cell Line Assay Type IC50 (nmol/L) Notes Reference

HUVECs
VEGF-stimulated

viability
13

Human Umbilical

Vein Endothelial

Cells

[5]

Table 3: In Vivo Efficacy in Xenograft Models
Cancer Model Cell Line

Dosing
Regimen (Oral)

Tumor Growth
Inhibition

Reference

Malignant

Meningioma
IOMM-Lee

10 mg/kg, once

daily

Effective

inhibition
[1]

Melanoma

(BRAF wt)
MeWo 5 mg/kg 72.5% [4][6]

Melanoma

(BRAF V600E)
A375 5 mg/kg 79.8% [4][6]

Table 4: Pharmacokinetic Parameters in CD-1 Mice
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Parameter Plasma Brain Notes Reference

Dosing 10 mg/kg (oral) 10 mg/kg (oral) Single dose [5]

Cmax 1417 ng/mL 1214 ng/g
Maximum

concentration
[5]

AUC 4545 hng/mL 5008 hng/g
Area under the

curve (exposure)
[5]

Signaling Pathways and Mechanisms
SYHA1813 exerts its anti-tumor effects through a dual mechanism. It directly inhibits

angiogenesis by blocking VEGFR signaling in endothelial cells and modulates the tumor

immune microenvironment by inhibiting CSF1R on macrophages, leading to a reduction in

immunosuppressive M2-like macrophages.[2][5][6] Furthermore, in meningioma cells,

SYHA1813 has been shown to activate the p53 pathway via the ATM/CHK signaling axis and

impair DNA repair, leading to G2/M cell cycle arrest, apoptosis, and cellular senescence.[1]
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Caption: SYHA1813 dual inhibition of VEGFR/CSF1R and modulation of the p53 pathway.
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Experimental Protocols
The following are descriptions of key experimental protocols based on published literature.

In Vitro Cell Proliferation and Viability Assays
Cell Lines: Human meningioma cell lines (IOMM-Lee, CH157), Human Umbilical Vein

Endothelial Cells (HUVECs).[1][5]

Methodology: Cells are seeded in 96-well plates and allowed to adhere overnight.

Subsequently, they are treated with varying concentrations of SYHA1813 for a specified

period (e.g., 72 hours). For HUVECs, proliferation is stimulated with VEGF.[5] Cell viability is

typically assessed using a Cell Counting Kit-8 (CCK-8) or similar colorimetric assay, with

absorbance measured at a specific wavelength. The half-maximal inhibitory concentration

(IC50) is then calculated from the dose-response curves.

In Vivo Subcutaneous Xenograft Studies
Animal Models: BALB/c nude mice are commonly used for xenograft studies.[1]

Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 IOMM-Lee cells) is injected

subcutaneously into the flank of the mice.[1]

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and

control groups. SYHA1813 is administered orally, typically at a dose of 10 mg/kg body

weight, once daily for a defined period (e.g., 21 days). The control group receives the

vehicle.[1]

Efficacy Evaluation: Tumor volume is measured regularly (e.g., every 3 days) using calipers.

At the end of the study, tumors are excised, weighed, and may be used for further analysis

such as immunohistochemistry (IHC) to assess biomarkers like Ki67, CD31, CD105, CD206,

γH2AX, and p53.[1][5][6]
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Caption: A representative workflow for in vivo subcutaneous xenograft efficacy studies.

Pharmacokinetic Analysis
Animal Model: CD-1 mice.[5]

Dosing: A single oral gavage of SYHA1813 at 10 mg/kg.[5]

Sample Collection: Blood and brain tissue samples are collected at various time points post-

administration.

Analysis: The concentration of SYHA1813 in plasma and brain homogenates is determined

using a validated analytical method, likely LC-MS/MS (Liquid Chromatography with tandem

mass spectrometry).

Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum

concentration) and AUC (area under the curve) are calculated to assess drug absorption,

distribution, and overall exposure.[5] The ability of SYHA1813 to cross the blood-brain

barrier is a key finding from these studies.[3][5]

Summary and Future Directions
The preclinical data for SYHA1813 strongly support its potential as a novel therapeutic agent

for various solid tumors, particularly those of the central nervous system like glioblastoma and

meningioma.[1][5] Its dual-targeting mechanism, favorable pharmacokinetic profile, including

blood-brain barrier penetration, and demonstrated in vivo efficacy provide a solid foundation for

its clinical development.[3][5] Indeed, SYHA1813 has advanced into Phase I and II clinical

trials for recurrent high-grade gliomas and other solid tumors (ChiCTR2100045380), where it
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has shown manageable toxicity and encouraging anti-tumor activity.[1][7][8][9] Future research

will likely focus on combination therapies, such as with immunotherapy (e.g., PD-1 inhibitors) or

radiotherapy, to further enhance its anti-tumor effects.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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